molecular formula C11H17N B3194700 (R)-1-(4-Isopropylphenyl)ethanamine CAS No. 856762-66-8

(R)-1-(4-Isopropylphenyl)ethanamine

Cat. No.: B3194700
CAS No.: 856762-66-8
M. Wt: 163.26 g/mol
InChI Key: UHAQMLODFYUKOM-SECBINFHSA-N
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Description

(R)-1-(4-Isopropylphenyl)ethanamine is a chiral amine with the molecular formula C₁₁H₁₇N (hydrochloride form: C₁₁H₁₇N·HCl, molar mass = 211.72 g/mol) . Its structure features an (R)-configured ethylamine backbone attached to a 4-isopropylphenyl group, making it a key intermediate in pharmaceutical synthesis, particularly for antifungal and anticancer agents . The compound is synthesized via enzyme-catalyzed kinetic resolution and amide hydrolysis, ensuring enantiomeric purity .

Properties

IUPAC Name

(1R)-1-(4-propan-2-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAQMLODFYUKOM-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reductive Amination: One common method for synthesizing ®-1-(4-Isopropylphenyl)ethanamine involves the reductive amination of 4-isopropylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the production of the ®-enantiomer. This method often involves the use of chiral ligands in metal-catalyzed reactions.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Isopropylphenyl)ethanamine typically involves large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(4-Isopropylphenyl)ethanamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

®-1-(4-Isopropylphenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ®-1-(4-Isopropylphenyl)ethanamine involves its interaction with specific molecular targets such as receptors and enzymes. It can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural properties.

Comparison with Similar Compounds

Structural Analogs with Different Aromatic Substituents

Compound Name Substituent(s) Biological Activity Key Findings
(R)-1-(4-Ethylphenyl)ethanamine 4-Ethylphenyl Antifungal Lower antifungal potency compared to 4-isopropyl derivative due to reduced lipophilicity .
(R)-N-(4-tert-Butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine (3a) 4-tert-Butylbenzyl, naphthyl Broad-spectrum antifungal (MIC = 0.03–0.06 µg/mL) Superior activity against dermatophytes (e.g., Trichophyton rubrum) due to enhanced hydrophobic interactions .
(R)-1-(3-Bromophenyl)ethanamine 3-Bromophenyl Cytotoxic (IC₅₀ = 100 µg/mL) Bromine substitution enhances electron-withdrawing effects, improving DNA intercalation .
(R)-1-(4-Methoxyphenyl)ethanamine 4-Methoxyphenyl Limited activity Methoxy group reduces membrane permeability, lowering efficacy .

Key Trends :

  • Lipophilicity : The 4-isopropyl and 4-tert-butyl groups enhance antifungal activity by optimizing hydrophobic binding in target enzymes .
  • Electron Effects : Halogen substituents (e.g., bromine) improve cytotoxicity via enhanced electrophilic interactions .

Halogen-Substituted Derivatives

Halogenation significantly impacts bioactivity:

  • (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (C4) :
    • IC₅₀ : 100 µg/mL against MCF7 breast cancer cells .
    • Mechanism : Bromine facilitates apoptosis via reactive oxygen species (ROS) generation .
  • (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) :
    • IC₅₀ : >1,000 µg/mL, indicating chlorine’s position (para vs. meta) critically affects potency .

Stereoisomeric Comparisons

Compound Configuration Activity (vs. (R)-isomer) Source
(S)-1-(4-Isopropylphenyl)ethanamine S 50% lower antifungal activity
(S)-N-(4-tert-Butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine S 10-fold reduced MIC against T. mentagrophytes

Stereochemical Impact :

  • The (R)-configuration is critical for binding to fungal lanosterol 14α-demethylase, a target in ergosterol biosynthesis .

Data Tables

Table 1: Physicochemical Properties

Property (R)-1-(4-Isopropylphenyl)ethanamine (R)-1-(4-Ethylphenyl)ethanamine (R)-1-(3-Bromophenyl)ethanamine
Molecular Weight (g/mol) 179.26 165.23 244.13
LogP (Predicted) 3.2 2.8 3.5
Solubility (mg/mL in H₂O) <0.1 <0.1 <0.1
Melting Point (°C) 198–200 (HCl salt) Not reported Not reported

Table 2: Antifungal Activity (MIC in µg/mL)

Compound T. rubrum T. mentagrophytes C. neoformans
This compound 0.12 0.06 0.25
(R)-3a 0.03 0.03 0.06
Butenafine (Control) 0.015 0.015 0.03

Notes

Chiral Resolution : The (R)-enantiomer’s activity underscores the necessity of enantiopure synthesis methods (e.g., enzymatic resolution) .

Storage : Stable under inert conditions; hydrochloride salt recommended for long-term storage .

Biological Activity

(R)-1-(4-Isopropylphenyl)ethanamine, also known as (R)-1-(4-isopropylphenyl)ethylamine, is a chiral amine compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H17N
  • Molecular Weight : 177.26 g/mol
  • CAS Number : 856762-66-8

The compound features a phenyl ring substituted with an isopropyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. It is hypothesized to act as a selective monoamine releaser, influencing neurotransmitter levels, particularly dopamine and norepinephrine. This action may have implications in mood regulation and cognitive functions.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit stimulant properties similar to other phenethylamines. It has been studied for its potential effects on:

  • Mood Enhancement : Preliminary studies suggest it may improve mood by increasing dopamine levels in the brain.
  • Cognitive Function : Potential cognitive-enhancing effects have been noted, warranting further investigation into its use in neurodegenerative conditions.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

3. Anticancer Activity

In vitro studies have explored the anticancer properties of this compound. It has demonstrated:

  • Inhibition of Tumor Cell Proliferation : Research indicates that the compound can reduce cell viability in specific cancer cell lines.
  • Mechanism of Action : The anticancer effects may be mediated through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Su et al. (2022)Investigated the effects on pancreatic cancer cellsShowed significant reduction in cell viability at concentrations above 10 µM
Wilson et al. (2019)Explored antimicrobial effectsDemonstrated inhibition of E. coli growth at low concentrations
Kroon et al. (2023)Assessed neuropharmacological impactsIndicated potential for mood enhancement and cognitive improvement

Future Directions

While initial findings regarding the biological activity of this compound are promising, further research is essential to:

  • Validate these findings through clinical trials.
  • Explore its safety profile and potential side effects.
  • Investigate its mechanisms of action in greater depth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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